

A Technical Guide to a Novel Dual Inhibitor of URAT1 and GLUT9

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a novel dual inhibitor of Urate
Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9), key targets in the management of
hyperuricemia and gout. Over 90% of hyperuricemia cases are attributed to the insufficient
excretion of uric acid, making the inhibition of renal urate reabsorption a primary therapeutic
strategy.[1][2] URAT1, located on the apical membrane of proximal tubule cells, and GLUT9, on
the basolateral membrane, are the main transporters responsible for this reabsorption.[3][4]
Dual inhibition of both transporters presents a promising approach to effectively lower serum
uric acid levels. This document details the preclinical data, experimental protocols, and relevant
biological pathways associated with a promising new chemical entity in this class.

Core Compound Profile: CDER167

CDER167 is a novel analogue of RDEA3170 (Verinurad), designed to have increased flexibility by introducing a methylene linker between the naphthalene and pyridine rings.[2][3] This modification has resulted in a potent dual inhibitor of both URAT1 and GLUT9.[2][3][5]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of novel dual URAT1 and GLUT9 inhibitors, with a focus on CDER167 and comparisons with other relevant compounds.



Table 1: In Vitro Inhibitory Activity of Novel Dual URAT1/GLUT9 Inhibitors

Compound	Target	IC50 (μM)	Reference Compound	IC50 (μM)
CDER167	URAT1	2.08 ± 0.31	Benzbromarone	0.84 ± 0.17
Probenecid	31.12 ± 4.23			
RDEA3170	1.47 ± 0.23	_		
GLUT9	91.55 ± 15.28	Benzbromarone	31.45 ± 10.45	
Probenecid	636.30 ± 10.40			_
KPH2f	URAT1	0.24	Verinurad	0.17
GLUT9	9.37 ± 7.10			
URAT1/GLUT9- IN-1	URAT1	2.01	Lesinurad	5.54
GLUT9	18.21 ± 1.03			

Data compiled from multiple sources.[1][2][6][7][8][9]

Table 2: In Vivo Efficacy of CDER167 in a Potassium Oxonate-Induced Hyperuricemia Mouse Model

Treatment Group	Dose (mg/kg/day)	Serum Uric Acid (µmol/L)	24h Urinary Uric Acid Excretion (µmol)
Normal Control	-	103.5 ± 15.6	1.2 ± 0.3
Model Control	-	245.7 ± 28.9	0.5 ± 0.1
CDER167	5	189.3 ± 21.4	0.8 ± 0.2
10	145.6 ± 18.7	1.1 ± 0.3	
RDEA3170	20	198.2 ± 25.1	0.7 ± 0.2



*p < 0.05, **p < 0.01 vs. Model Control. Study duration was 7 days.[2][3]

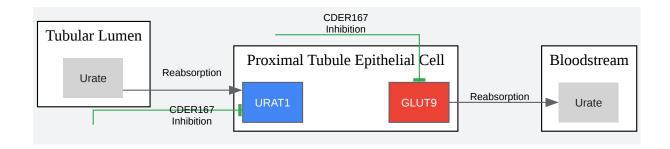
Table 3: Pharmacokinetic Parameters of Novel Dual Inhibitors

Compound	Species	Oral Bioavailability (%)
CDER167	Rat	> RDEA3170
KPH2f	Mouse	30.13
Verinurad	Mouse	21.47

Data compiled from multiple sources.[2][3][6]

Signaling Pathways and Experimental Workflows Renal Urate Reabsorption Pathway

The following diagram illustrates the key transporters involved in the reabsorption of uric acid from the renal tubules back into the bloodstream. URAT1 facilitates the uptake of urate from the tubular lumen into the proximal tubule epithelial cells, while GLUT9 mediates its exit from these cells into the blood.



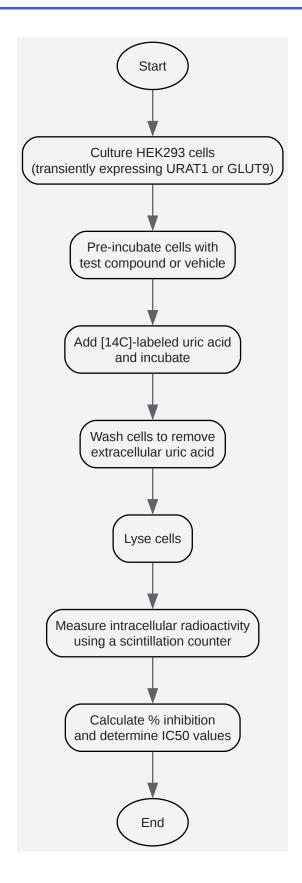
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Caption: Renal urate reabsorption via URAT1 and GLUT9.

Experimental Workflow: In Vitro Inhibition Assays

This workflow outlines the general procedure for determining the inhibitory activity of test compounds on URAT1 and GLUT9 in a cell-based assay.





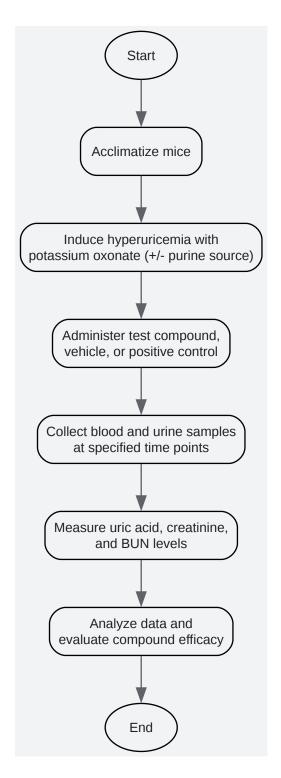
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Caption: In vitro URAT1/GLUT9 inhibition assay workflow.



Experimental Workflow: In Vivo Hyperuricemia Model

This diagram illustrates the process of inducing hyperuricemia in mice and evaluating the efficacy of a test compound.



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Caption: In vivo hyperuricemia model workflow.

Detailed Experimental Protocols In Vitro URAT1 and GLUT9 Inhibition Assays

- 1. Cell Culture and Transfection:
- Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.[10]
- For the assays, cells are seeded in 24- or 96-well plates.[10]
- Transient transfection of HEK293 cells with plasmids encoding human URAT1 or GLUT9 is performed using a suitable transfection reagent according to the manufacturer's instructions.
 [11]
- 2. Uric Acid Uptake Assay:
- Twenty-four to forty-eight hours post-transfection, the culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer buffer (pH 7.4).
- Cells are then pre-incubated for 15-30 minutes with varying concentrations of the test compound (e.g., CDER167) or vehicle control in the assay buffer.[10]
- The uptake reaction is initiated by adding [14C]-labeled uric acid (typically at a final concentration of 25-100 μM) to each well and incubating for a defined period (e.g., 10-15 minutes) at 37°C.[2][3][11]
- The uptake is terminated by rapidly washing the cells three times with ice-cold phosphatebuffered saline (PBS) to remove extracellular radiolabel.[11]
- 3. Measurement and Data Analysis:
- The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).[11]
- The radioactivity in the cell lysates is quantified using a liquid scintillation counter.



- The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.
- IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[2]

In Vivo Potassium Oxonate-Induced Hyperuricemia Model

- 1. Animals:
- Male Kunming or ICR mice are commonly used.[10] The animals are housed under standard laboratory conditions with free access to food and water.
- 2. Induction of Hyperuricemia:
- Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor.[10]
 [12][13][14]
- A common protocol involves the intraperitoneal (i.p.) or oral (p.o.) administration of potassium oxonate (e.g., 250-300 mg/kg) one hour prior to the administration of a purine source, such as hypoxanthine (e.g., 250-500 mg/kg, i.p. or p.o.) or adenine.[1][13][15] This regimen is typically continued for the duration of the study (e.g., 7 days).[2][3]
- 3. Dosing and Sample Collection:
- The test compound (e.g., CDER167) is administered orally once daily for the study duration. [2][3]
- Blood samples are collected at specified time points via retro-orbital or tail vein puncture to measure serum uric acid, creatinine, and blood urea nitrogen (BUN) levels.
- For urine analysis, mice are housed in metabolic cages for 24-hour urine collection. Urinary uric acid and creatinine levels are measured.
- 4. Biochemical Analysis:



 Serum and urinary uric acid, creatinine, and BUN levels are determined using commercially available assay kits according to the manufacturer's instructions.

Pharmacokinetic Studies

- 1. Animal Model and Dosing:
- Pharmacokinetic parameters are typically evaluated in rats or mice.
- The test compound is administered via intravenous (i.v.) and oral (p.o.) routes to determine absolute bioavailability.
- 2. Sample Collection:
- Serial blood samples are collected from the jugular vein or other appropriate sites at predetermined time points post-dosing.
- Plasma is separated by centrifugation and stored at -80°C until analysis.
- 3. Bioanalytical Method:
- Plasma concentrations of the test compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16]
- 4. Data Analysis:
- Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

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